1-Azatricyclo[3.3.1.13,7]decan-4-ol
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Overview
Description
(3R,4s,5S,7s)-1-azatricyclo[3311,3,7]decan-4-ol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. This process often requires the use of catalysts and controlled reaction environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol typically require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of a solvent like acetonitrile, while reduction reactions might be performed under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Deoxycorticosterone: A steroid hormone with similar biological activity to that of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol.
Uniqueness
What sets (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol apart from similar compounds is its tricyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with simpler compounds.
Properties
CAS No. |
123286-67-9 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-ol |
InChI |
InChI=1S/C9H15NO/c11-9-7-1-6-2-8(9)5-10(3-6)4-7/h6-9,11H,1-5H2/t6?,7-,8+,9? |
InChI Key |
HUVHNOGBPZRWMI-VGKQMMLZSA-N |
Isomeric SMILES |
C1[C@@H]2CN3C[C@@H](C2O)CC1C3 |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3O |
Origin of Product |
United States |
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